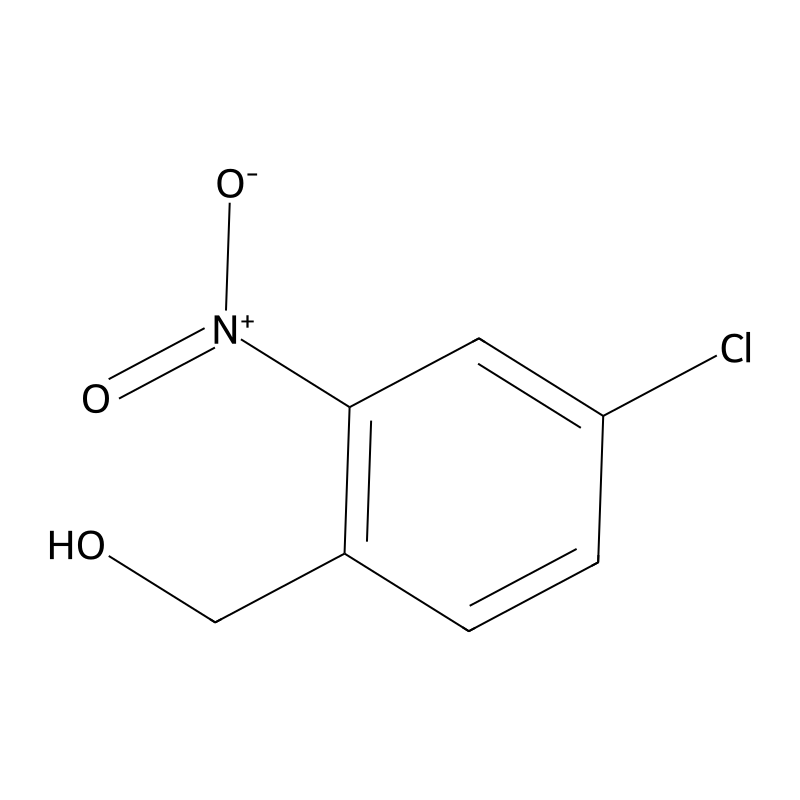

4-Chloro-2-nitrobenzyl alcohol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

4-Chloro-2-nitrobenzyl alcohol is an organic compound with the molecular formula CHClNO and a molecular weight of 189.58 g/mol. It features a benzyl alcohol structure with a chlorine atom at the para position and a nitro group at the meta position of the benzene ring. This compound is known for its reactivity due to the presence of both the hydroxyl and nitro functional groups, making it a versatile intermediate in organic synthesis and pharmaceuticals .

4-Chloro-2-nitrobenzyl alcohol can undergo various chemical transformations:

- Oxidation: It can be oxidized to form 4-chloro-2-nitrobenzaldehyde when treated with oxidizing agents such as pyridinium chlorochromate in dichloromethane .

- Nucleophilic Substitution: The compound acts as a reactive nucleophile, participating in substitution reactions with electrophiles .

- Hydrolysis: It exhibits slow reactions with water, leading to the formation of corresponding acids .

Several methods have been developed for the synthesis of 4-chloro-2-nitrobenzyl alcohol:

- Nitration: Starting from chlorobenzene, nitration can be performed using a mixture of nitric and sulfuric acids to introduce the nitro group.

- Reduction: The nitro group can be reduced to an amine followed by subsequent reactions to yield the alcohol.

- Direct Hydroxylation: Chlorobenzene can also be hydroxylated directly under specific conditions using reagents like sodium hydroxide .

4-Chloro-2-nitrobenzyl alcohol finds applications in:

- Organic Synthesis: It serves as an important intermediate for synthesizing various pharmaceuticals and agrochemicals.

- Research: The compound is used in laboratory settings for studying reaction mechanisms due to its unique functional groups.

- Material Science: Its derivatives are explored in developing new materials with specific properties .

Several compounds share structural similarities with 4-chloro-2-nitrobenzyl alcohol, including:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Chloro-4-nitrobenzyl alcohol | Chlorine at ortho position | Different positioning of functional groups |

| Benzyl alcohol | Lacks halogen and nitro groups | Simpler structure without additional reactivity |

| 4-Nitrobenzyl alcohol | Only contains nitro group | No halogen substituent |

4-Chloro-2-nitrobenzyl alcohol is unique due to its combination of both halogen and nitro groups, which enhances its reactivity and potential applications in organic synthesis compared to its analogs .